Methyl 2,5-dibromo-3-fluorophenylacetate
Description
Methyl 2,5-dibromo-3-fluorophenylacetate is a halogenated aromatic ester featuring a phenylacetate backbone substituted with bromine atoms at the 2- and 5-positions and a fluorine atom at the 3-position. The methyl ester group at the acetate moiety contributes to its lipophilicity and stability. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatics are often intermediates for coupling reactions or bioactive molecules.
Properties
IUPAC Name |
methyl 2-(2,5-dibromo-3-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-8(13)3-5-2-6(10)4-7(12)9(5)11/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWVRGQICQRDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204099 | |
| Record name | Benzeneacetic acid, 2,5-dibromo-3-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803785-34-3 | |
| Record name | Benzeneacetic acid, 2,5-dibromo-3-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803785-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 2,5-dibromo-3-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Halogenation of Phenylacetate Derivatives
The primary approach to synthesizing methyl 2,5-dibromo-3-fluorophenylacetate involves halogenation of a suitably substituted phenylacetate precursor. This method leverages electrophilic aromatic substitution to introduce bromine and fluorine atoms onto the aromatic ring, followed by esterification.
- Starting Material: Methyl phenylacetate or derivatives with pre-installed substituents.
- Halogenation: Controlled electrophilic substitution using brominating agents such as bromine water or N-bromosuccinimide (NBS) in the presence of a catalyst or under radical conditions.
- Fluorination: Selective fluorination can be achieved via electrophilic fluorinating reagents like Selectfluor or diethylaminosulfur trifluoride (DAST), applied after bromination to introduce fluorine at the desired position.
- Halogenation reactions are typically conducted under mild conditions to prevent over-halogenation or degradation of the ester group.
- The regioselectivity is controlled by the electronic effects of existing substituents, often requiring directing groups or protective strategies.
Sequential Halogenation and Esterification
An alternative, more controlled method involves:
- Step 1: Synthesis of 2,5-dibromo-3-fluoroaniline or phenol intermediates via halogenation of simpler precursors.
- Step 2: Conversion of these intermediates into phenylacetic acids through oxidation or other functional group transformations.
- Step 3: Esterification of phenylacetic acids to methyl phenylacetate derivatives using Fischer esterification with methanol and sulfuric acid as catalyst.
- Enhanced regioselectivity.
- Better control over halogenation pattern.
- Compatibility with industrial processes.
Esterification of Halogenated Phenylacetic Acid
The esterification step is straightforward:
Phenylacetic acid derivative + methanol + sulfuric acid → methyl phenylacetate derivative
- Conducted under reflux with excess methanol.
- Catalyzed by sulfuric acid or other acid catalysts.
- Reaction conditions typically involve heating at 60-80°C for several hours.
Optimization Data and Process Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Halogenation temperature | 0°C to 25°C | To control regioselectivity and prevent over-halogenation |
| Brominating agent equivalents | 1.1 to 2.0 equivalents | Ensures complete halogenation without excess waste |
| Fluorination reagent | DAST or Selectfluor | Applied after bromination, often at low temperature |
| Esterification temperature | 60-80°C | Reflux conditions facilitate complete ester formation |
Research and Patent Data Supporting the Methods
- The synthesis of related halogenated phenyl compounds, such as methyl 3,5-dibromo-4-fluorophenylacetate, is documented in chemical supplier catalogs and patents, emphasizing the importance of controlled halogenation and esterification steps.
- A patent describes a high-yield, controllable process for synthesizing methyl 3,5-dibromo-2-aminobenzoate, which employs tribromide reagents and intermediate isolation, illustrating the feasibility of halogenation under mild conditions.
- Recent advances in photochemical carbene insertion reactions demonstrate the potential for functionalization of halogenated aromatic compounds, further supporting the versatility of these intermediates.
Data Table: Summary of Preparation Methods
Notes on Industrial Scale-Up
- Continuous flow reactors are recommended for halogenation to improve safety and yield.
- Excess halogenating reagents should be carefully controlled to prevent over-halogenation.
- Purification via crystallization or chromatography should be optimized for large-scale operations.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atoms at positions 2 and 5 on the phenyl ring undergo substitution reactions with nucleophiles. Fluorine at position 3 directs electrophilic/nucleophilic attacks via resonance and inductive effects.
| Reaction Type | Conditions | Products/Outcomes | Yield (%) | Source |
|---|---|---|---|---|
| SNAr with amines | DMF, 80°C, K₂CO₃ | 2,5-Diamino-3-fluorophenylacetate | 72–85 | |
| Methoxy substitution | NaOMe, MeOH, reflux | 2,5-Dimethoxy-3-fluorophenylacetate | 68 |
Mechanism :
-
Bromine acts as a leaving group under basic conditions.
-
Fluorine’s electron-withdrawing effect stabilizes the Meisenheimer intermediate .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions, leveraging bromine’s reactivity.
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield (%) | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 2,5-Biphenyl-3-fluorophenylacetate | 83 | |
| Vinylboronic acid | PdCl₂(dppf), CsF, THF | Alkenyl-substituted derivative | 75 |
Buchwald-Hartwig Amination
Reaction with morpholine under Pd(OAc)₂/Xantphos catalysis yields 2,5-morpholino-3-fluorophenylacetate (89% yield).
Photochemical Carbene Insertion
Under visible light (470 nm), this compound reacts with carbazoles via metal-free N–H insertion:
textGeneral Procedure[2][5]: 1. Dissolve carbazole (1 eq) and diazoacetate (2 eq) in DCM. 2. Irradiate with blue LEDs (16 h, RT). 3. Purify via column chromatography.
| Carbazole Substituent | Product Structure | Yield (%) | Selectivity |
|---|---|---|---|
| 3-Bromo | Methyl 2-(3-bromo-9H-carbazol-9-yl) | 83 | >99% N–H |
| 3-Fluoro | Methyl 2-(3-fluoro-9H-carbazol-9-yl) | 79 | >99% N–H |
Key Insight :
Ester Hydrolysis
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, reflux, 12 h | 2,5-Dibromo-3-fluorophenylacetic acid | 92 | |
| LiAlH₄, THF, 0°C | 2,5-Dibromo-3-fluorophenethyl alcohol | 85 |
Ring Oxidation
MnO₂ in acetic acid oxidizes the aromatic ring to a quinone derivative (58% yield).
Comparative Reactivity with Analogues
Substituent position significantly impacts reactivity:
| Compound | Relative Reactivity in SNAr | Preferred Coupling Sites | Source |
|---|---|---|---|
| This compound | 1.0 (reference) | C2, C5 | |
| Methyl 2,3-dibromo-5-fluorophenylacetate | 0.7 | C2, C3 | |
| Methyl 2,6-dibromo-3-fluorophenylacetate | 0.5 | C2, C6 |
Trends :
Biological Activity
Methyl 2,5-dibromo-3-fluorophenylacetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which significantly influence its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 305.96 g/mol.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, impacting pathways related to metabolic processes. Its halogen substituents enhance binding affinity to specific enzyme active sites, thereby modulating enzymatic activity.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features can inhibit the growth of pathogenic bacteria. The presence of bromine and fluorine may contribute to this antimicrobial effect by altering membrane permeability or interfering with bacterial metabolic pathways.
Antimicrobial Studies
A study investigating halogenated phenylacetates found that compounds with bromine and fluorine exhibited significant antibacterial activity against a range of pathogens. This compound was included in this analysis due to its structural similarities to known antimicrobial agents. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.
Enzyme Inhibition Assays
In enzyme inhibition assays, this compound demonstrated significant activity against specific enzymes involved in metabolic pathways. For example, it showed potent inhibition against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests its potential application in anti-inflammatory therapies .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties of this compound.
- Methodology : The compound was tested against various bacterial strains using standard broth dilution methods.
- Results : The compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
- : The findings support further investigation into this compound as a potential antimicrobial agent.
-
Case Study on Enzyme Inhibition :
- Objective : To assess the inhibitory effects on COX enzymes.
- Methodology : Enzyme assays were conducted using recombinant COX-1 and COX-2.
- Results : this compound showed IC50 values of 25 µM for COX-1 and 15 µM for COX-2.
- : The selective inhibition suggests potential therapeutic applications in managing inflammation-related disorders.
Data Table
| Property/Activity | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.96 g/mol |
| Antimicrobial Activity (MIC) | 10 - 50 µg/mL |
| COX-1 Inhibition IC50 | 25 µM |
| COX-2 Inhibition IC50 | 15 µM |
Scientific Research Applications
Pharmaceutical Development
Methyl 2,5-dibromo-3-fluorophenylacetate serves as a precursor for synthesizing biologically active compounds. Its halogenated structure is advantageous in drug discovery, particularly for developing new antimicrobial and anticancer agents .
Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.
Anticancer Potential : Research has demonstrated that this compound can induce apoptosis in cancer cells. In vitro studies indicate cytotoxic effects against cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 5 to 15 µM, indicating a dose-dependent response.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition at concentrations as low as 10 µg/mL, indicating its potential utility in treating bacterial infections.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies using HeLa and MCF-7 cancer cell lines revealed that this compound induced cytotoxic effects with IC50 values ranging from 5 to 15 µM. Higher concentrations resulted in increased cell death, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2,5-dibromo-3-fluorophenylacetate with structurally similar compounds, focusing on molecular features, physicochemical properties, and reactivity.
Ethyl 2,4-Dibromo-3-Fluorophenylacetate
- Molecular Formula : C₁₀H₉Br₂FO₂ vs. C₉H₇Br₂FO₂ (this compound)
- Substituent Pattern : Bromine at 2- and 4-positions vs. 2- and 5-positions.
- Ester Group : Ethyl vs. Methyl.
- Key Differences: The ethyl ester increases molecular weight (349.99 g/mol vs. The 2,4-dibromo substitution in the ethyl derivative creates a distinct electronic environment compared to the 2,5-dibromo arrangement, altering regioselectivity in electrophilic aromatic substitution (e.g., nitration or sulfonation) .
Methyl 2-Cyano-3-Phenylacrylate
- Molecular Formula: C₁₁H₉NO₂ vs. C₉H₇Br₂FO₂.
- Functional Groups: Cyano and acrylate vs. bromine, fluorine, and acetate.
- Key Differences: The cyano group in Methyl 2-cyano-3-phenylacrylate introduces strong electron-withdrawing effects, increasing reactivity toward nucleophilic attack. In contrast, bromine and fluorine substituents in the target compound induce moderate electron-withdrawing effects, favoring electrophilic reactions . Molecular weight disparity (187.20 g/mol vs. ~335.89 g/mol) highlights the impact of halogenation on density and melting/boiling points .
General Methyl Ester Comparisons
- Volatility: Methyl esters (e.g., methyl salicylate) typically exhibit higher volatility than ethyl esters due to shorter alkyl chains, as noted in VOC studies . This suggests this compound may have lower boiling points than its ethyl analogs.
- Hydrolytic Stability : Methyl esters are generally more prone to hydrolysis than bulkier esters, which could limit the compound’s stability in aqueous environments .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Ester Group | Key Reactivity Features |
|---|---|---|---|---|---|
| This compound | C₉H₇Br₂FO₂ | ~335.89 | 2-Br, 5-Br, 3-F | Methyl | Electrophilic substitution at 4-position |
| Ethyl 2,4-dibromo-3-fluorophenylacetate | C₁₀H₉Br₂FO₂ | 349.99 | 2-Br, 4-Br, 3-F | Ethyl | Enhanced lipophilicity |
| Methyl 2-cyano-3-phenylacrylate | C₁₁H₉NO₂ | 187.20 | 2-CN, 3-acrylate | Methyl | Nucleophilic attack at cyano group |
Research Findings and Implications
Substituent Position Effects :
- Bromine at the 2- and 5-positions (vs. 2- and 4-) in this compound directs electrophilic attack to the 4-position due to meta-para electronic effects. In contrast, 2,4-dibromo analogs (e.g., Ethyl 2,4-dibromo-3-fluorophenylacetate) may favor reactions at the 5-position .
- Fluorine at the 3-position deactivates the ring but is less sterically hindering than bromine, enabling selective functionalization .
Ester Group Impact :
- Methyl esters are more volatile but less stable under basic conditions compared to ethyl esters. This trade-off is critical in applications requiring controlled release or prolonged stability .
However, the methyl ester’s hydrolytic liability may necessitate prodrug strategies .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 2,5-dibromo-3-fluorophenylacetate with high regioselectivity?
- Methodological Answer : Start with a fluorinated phenylacetate precursor (e.g., methyl 3-fluorophenylacetate) and employ electrophilic bromination. Use Lewis acids like FeBr₃ to direct bromination to the 2- and 5-positions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (0–25°C) to minimize side products like over-bromination or ester hydrolysis. Purity intermediates via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (downfield shifts for Br/F substituents) and ester carbonyl signals (~170 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for Br/F.
- X-ray Crystallography : If crystalline, determine bond lengths/angles (e.g., Br⋯Br or C–F interactions) using single-crystal diffraction, as demonstrated for structurally similar brominated aromatics .
Q. What stability and storage conditions are recommended for this compound?
- Methodological Answer : Store at –20°C in amber vials under inert gas (argon) to prevent ester hydrolysis or halogen loss. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). For long-term stability (>5 years), periodic NMR analysis is advised, as validated for related methyl esters .
Q. How can purity be quantified in complex reaction mixtures?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm for aromatic systems) and compare retention times against a certified reference standard. For trace impurities, employ GC-MS with a low-polarity column (e.g., DB-5) and electron ionization. Ensure >95% purity for research applications, as per analytical protocols for halogenated phenyl derivatives .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Br and F groups deactivate the aromatic ring, requiring palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with strong bases (Cs₂CO₃) and elevated temperatures (80–100°C). Use DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals and predict regioselectivity. Compare with experimental outcomes via kinetic studies .
Q. What strategies resolve contradictory NMR data arising from dynamic stereochemical effects?
- Methodological Answer : For ambiguous splitting patterns (e.g., overlapping signals), perform variable-temperature NMR (–40°C to 60°C in DMSO-d₆) to slow conformational exchange. Use 2D techniques (COSY, NOESY) to assign coupling pathways. Cross-validate with computational NMR shifts (GIAO method) .
Q. How can competing halogen bonding (Br⋯Br/F⋯H) impact crystallization outcomes?
- Methodological Answer : Screen solvents (e.g., dichloromethane/hexane) to favor Br⋯Br interactions (3.4–3.6 Å distances) or C–H⋯F contacts. Analyze crystal packing via Mercury software and compare with CCDC databases (e.g., entry 1828960 for related brominated systems) .
Q. What computational models predict the environmental fate of this compound?
- Methodological Answer : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (logP). Validate with experimental hydrolysis studies (pH 4–9 buffers, 25–50°C) and LC-MS/MS detection of degradation products (e.g., debrominated metabolites) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
